molecular formula C11H11ClN2O B7468915 (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol

(2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol

Cat. No. B7468915
M. Wt: 222.67 g/mol
InChI Key: YKJDLUZWIWBUSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol, also known as CMIM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a white, crystalline solid that is soluble in water and organic solvents.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol is not fully understood. However, it is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to activate the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to reduce the activity of inducible nitric oxide synthase (iNOS), an enzyme that is involved in the production of nitric oxide, which is a mediator of inflammation. In vivo studies have shown that this compound can reduce pain and inflammation in animal models of arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

One advantage of using (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol in lab experiments is its relatively low cost and easy availability. This compound is also stable under normal laboratory conditions, making it easy to handle and store. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in aqueous-based experiments. This can be overcome by using organic solvents or by modifying the structure of this compound to improve its solubility.

Future Directions

There are several future directions for the study of (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol. One direction is the development of new drugs based on the structure of this compound for the treatment of pain and inflammation. Another direction is the study of the pesticidal properties of this compound for the development of new pesticides. Additionally, the study of the mechanism of action of this compound can provide insights into the regulation of inflammation and pain in the body. Finally, the modification of the structure of this compound can lead to the synthesis of new materials with improved properties.

Synthesis Methods

(2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol can be synthesized through a multi-step process involving the reaction of 2-chlorobenzyl chloride with 1-methylimidazole, followed by reduction of the resulting intermediate with sodium borohydride. The yield of the final product can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent choice.

Scientific Research Applications

(2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In agriculture, this compound has been found to have pesticidal properties, making it a potential candidate for the development of new pesticides. In materials science, this compound has been studied for its potential applications in the synthesis of new materials with improved properties.

properties

IUPAC Name

(2-chlorophenyl)-(1-methylimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-14-7-6-13-11(14)10(15)8-4-2-3-5-9(8)12/h2-7,10,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJDLUZWIWBUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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